molecular formula C12H13NO5 B4071048 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

Cat. No. B4071048
M. Wt: 251.23 g/mol
InChI Key: ZSAPGTYWLKVNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid, also known as AHCC (Active Hexose Correlated Compound), is a natural compound derived from shiitake mushrooms. It has been extensively researched for its potential health benefits, particularly in the field of cancer treatment. In

Mechanism of Action

5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid works by stimulating the immune system to produce more natural killer (NK) cells, which are responsible for identifying and destroying cancer cells and other pathogens. This compound also enhances the activity of other immune cells, such as T cells and macrophages, and increases the production of cytokines, which are signaling molecules that regulate immune function and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation, improve liver function, lower cholesterol levels, and improve glucose metabolism. This compound has also been shown to enhance the activity of enzymes involved in detoxification and antioxidant defense.

Advantages and Limitations for Lab Experiments

One advantage of using 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid in lab experiments is that it is a natural compound that is generally considered safe and well-tolerated. This compound is also standardized and readily available, making it easy to use in experiments. However, one limitation of using this compound in lab experiments is that it may have variable effects depending on the specific cell type or animal model used. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid. One area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of this compound in the prevention of cancer and other chronic diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential biomarkers of this compound activity.

Scientific Research Applications

5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has been studied extensively for its potential health benefits, particularly in the field of cancer treatment. Research has shown that this compound can enhance immune function, reduce inflammation, and improve quality of life in cancer patients. This compound has also been studied for its potential to prevent cancer and inhibit the growth of cancer cells.

properties

IUPAC Name

5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAPGTYWLKVNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329899
Record name 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

667409-89-4
Record name 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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